molecular formula C22H42O2 B14323131 2,2-Diethyloctadec-9-enoic acid CAS No. 101474-10-6

2,2-Diethyloctadec-9-enoic acid

Cat. No.: B14323131
CAS No.: 101474-10-6
M. Wt: 338.6 g/mol
InChI Key: HXWUBDHHZAEYFY-UHFFFAOYSA-N
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Description

2,2-Diethyloctadec-9-enoic acid: is a carboxylic acid with the molecular formula C22H42O2 . This compound contains a total of 66 atoms, including 42 hydrogen atoms, 22 carbon atoms, and 2 oxygen atoms It is characterized by its long hydrocarbon chain with a double bond at the 9th position and two ethyl groups at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for carboxylic acids often involve large-scale oxidation processes or the use of biocatalysts to achieve high yields and purity. Specific details for the industrial production of this compound are not readily available, but similar methods to those mentioned above are likely employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,2-Diethyloctadec-9-enoic acid can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the carboxylic acid group, forming esters or amides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alcohols (for esterification), amines (for amidation).

Major Products:

    Epoxides and Diols: Formed from oxidation of the double bond.

    Alcohols: Formed from reduction of the carboxylic acid group.

    Esters and Amides: Formed from substitution reactions at the carboxylic acid group.

Scientific Research Applications

Chemistry:

  • 2,2-Diethyloctadec-9-enoic acid can be used as a precursor in the synthesis of more complex molecules, particularly in organic synthesis and polymer chemistry.

Biology:

  • The compound’s long hydrocarbon chain and functional groups make it a candidate for studying lipid interactions and membrane dynamics.

Medicine:

  • Potential applications in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments.

Industry:

  • Used in the production of surfactants, lubricants, and plasticizers due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2-Diethyloctadec-9-enoic acid exerts its effects depends on its interaction with molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the hydrocarbon chain can interact with lipid bilayers and hydrophobic environments. These interactions can influence membrane fluidity, protein function, and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness:

  • The presence of the ethyl groups at the 2nd position and the double bond at the 9th position gives this compound unique steric and electronic properties, influencing its reactivity and interactions compared to other similar compounds.

Properties

CAS No.

101474-10-6

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

2,2-diethyloctadec-9-enoic acid

InChI

InChI=1S/C22H42O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(5-2,6-3)21(23)24/h13-14H,4-12,15-20H2,1-3H3,(H,23,24)

InChI Key

HXWUBDHHZAEYFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCC(CC)(CC)C(=O)O

Origin of Product

United States

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